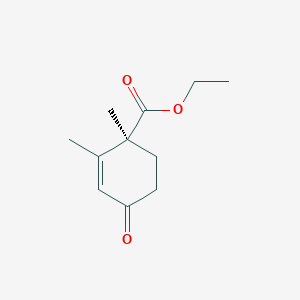![molecular formula C6H15NO2 B14441147 (2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol CAS No. 74572-06-8](/img/structure/B14441147.png)
(2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol is an organic compound with the molecular formula C6H13NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol can be achieved through several methods. One common approach involves the reductive amination of 2-oxobutanoic acid with 2-aminoethanol. This reaction typically requires a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the hydrogenation process, ensuring efficient conversion of starting materials to the target compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as halides (e.g., Cl-, Br-) can be used in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Formation of 2-[(2-Hydroxyethyl)amino]butan-2-one.
Reduction: Formation of (2R)-2-[(2-Hydroxyethyl)amino]butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of (2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes, modulating their activity and influencing biochemical reactions. The hydroxyl and amino groups play a crucial role in its binding affinity and specificity, allowing it to participate in various biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butanol, 2-amino-: Shares a similar structure but lacks the hydroxyethyl group.
2-Amino-1-butanol: Another related compound with a different arrangement of functional groups.
Uniqueness
(2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol is unique due to its specific chiral configuration and the presence of both hydroxyl and amino groups. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Propriétés
Numéro CAS |
74572-06-8 |
|---|---|
Formule moléculaire |
C6H15NO2 |
Poids moléculaire |
133.19 g/mol |
Nom IUPAC |
(2R)-2-(2-hydroxyethylamino)butan-1-ol |
InChI |
InChI=1S/C6H15NO2/c1-2-6(5-9)7-3-4-8/h6-9H,2-5H2,1H3/t6-/m1/s1 |
Clé InChI |
HXBOYELRKUDYQB-ZCFIWIBFSA-N |
SMILES isomérique |
CC[C@H](CO)NCCO |
SMILES canonique |
CCC(CO)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5R)-5-[(4-tert-Butylphenyl)sulfanyl]-2,2-dimethylcyclohexan-1-one](/img/structure/B14441064.png)
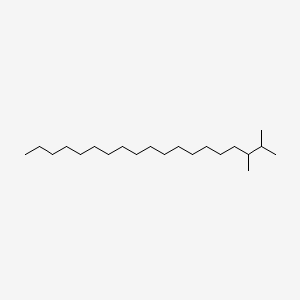


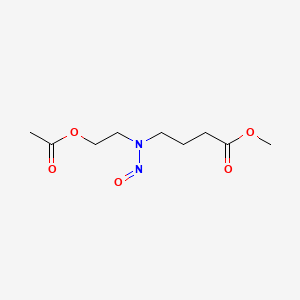
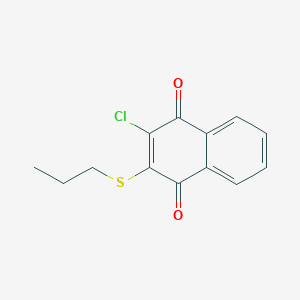
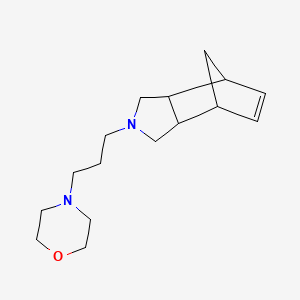
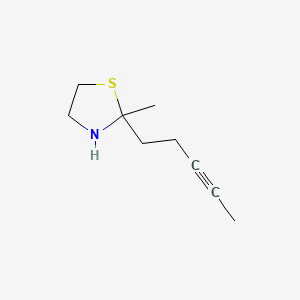

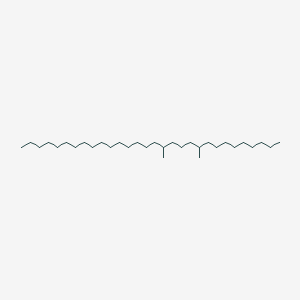

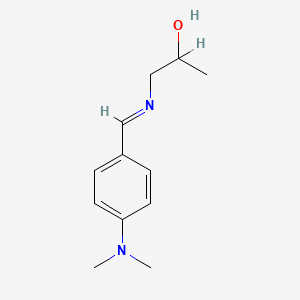
![2-[(Diphenylphosphanyl)methyl]phenol](/img/structure/B14441128.png)
